molecular formula C23H22BrNO5S2 B11673923 (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11673923
M. Wt: 536.5 g/mol
InChI Key: JYMXSUITFCWCEJ-ZHZULCJRSA-N
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Description

The compound (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and various substituents that may enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of various substituents. Common synthetic methods include:

    Formation of Thiazolidinone Ring: This can be achieved through the reaction of a thiourea derivative with an α-halo ketone under basic conditions.

    Introduction of Substituents: The bromine, methoxy, and ethoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as bromine, methanol, and ethylene glycol derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced catalytic systems to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiazolidines using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes due to its unique structure.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity. The various substituents may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

(5Z)-5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    Similar Compounds: Thiazolidinone, sulfoxides, sulfones.

    Uniqueness: The presence of multiple substituents such as bromine, methoxy, and ethoxy groups makes this compound unique, potentially enhancing its biological activity and chemical properties.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds.

Properties

Molecular Formula

C23H22BrNO5S2

Molecular Weight

536.5 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H22BrNO5S2/c1-4-9-25-22(26)20(32-23(25)31)14-15-12-16(24)21(19(13-15)28-3)30-11-10-29-18-8-6-5-7-17(18)27-2/h4-8,12-14H,1,9-11H2,2-3H3/b20-14-

InChI Key

JYMXSUITFCWCEJ-ZHZULCJRSA-N

Isomeric SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)N(C(=S)S3)CC=C)OC

Canonical SMILES

COC1=CC=CC=C1OCCOC2=C(C=C(C=C2Br)C=C3C(=O)N(C(=S)S3)CC=C)OC

Origin of Product

United States

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